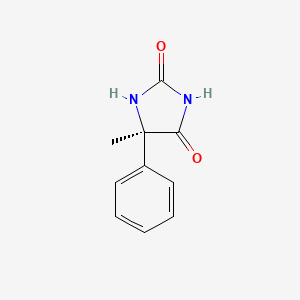

(5R)-5-methyl-5-phenylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-methyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGWGQUYLVSFND-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Imidazolidine 2,4 Dione Chemistry and Chiral Heterocyclic Compounds

The imidazolidine-2,4-dione ring system, commonly known as hydantoin (B18101), is a five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry. researchgate.net This core structure is present in numerous natural products and synthetic pharmaceuticals, demonstrating a wide array of pharmacological effects. researchgate.netmdpi.com The versatility of the hydantoin ring allows for substitutions at various positions, particularly at the C-5 position, which can significantly influence the molecule's biological activity.

(5R)-5-methyl-5-phenylimidazolidine-2,4-dione belongs to the broader class of chiral heterocyclic compounds. Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology and biochemistry. The presence of a stereocenter at the C-5 position means that 5-methyl-5-phenylhydantoin (B155086) exists as two non-superimposable mirror images, or enantiomers: (5R) and (5S). The spatial arrangement of the methyl and phenyl groups is crucial, as biological systems, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers of a compound can exhibit markedly different biological activities, potencies, and metabolic profiles. chemicalbook.com The study of specific enantiomers like the (5R) form is therefore essential for understanding precise structure-activity relationships and developing more selective and effective therapeutic agents.

The imidazolidine-2,4-dione scaffold is recognized for its utility in drug discovery, with derivatives showing anticonvulsant, antiarrhythmic, antimicrobial, antitumoral, and antidiabetic properties. researchgate.netmdpi.com The ability to introduce chirality at the C-5 position, as seen in the subject compound, adds a layer of complexity and opportunity for fine-tuning these biological effects.

Table 1: Physicochemical Properties of this compound

This table is interactive. You can sort and filter the data.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem nih.gov |

| Molecular Weight | 190.20 g/mol | PubChem nih.gov |

| CAS Number | 101693-73-6 | PubChem nih.gov |

| Canonical SMILES | C[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | PubChem nih.gov |

| InChIKey | JNGWGQUYLVSFND-SNVBAGLBSA-N | PubChem nih.gov |

| Melting Point | 199-201 °C (for racemic mixture) | ChemicalBook chemicalbook.com |

Evolution of Research Interests Pertaining to Chiral Hydantoins

Research into hydantoin (B18101) derivatives began over a century ago, but interest surged in the 1930s with the discovery of the potent anticonvulsant effects of Phenytoin (5,5-diphenylhydantoin). bepls.com Phenytoin's success demonstrated that substitutions at the C-5 position of the imidazolidine-2,4-dione ring were key to modulating its interaction with biological targets, specifically voltage-gated sodium channels. This discovery catalyzed extensive research into 5-monosubstituted and 5,5-disubstituted hydantoins, leading to the development of other therapeutic agents. mdpi.com

Initially, many hydantoin derivatives were synthesized and studied as racemic mixtures. However, as the principles of stereochemistry became more deeply integrated into drug design, the focus shifted towards the synthesis and evaluation of single enantiomers. It was increasingly recognized that one enantiomer might be responsible for the desired therapeutic effect while the other could be inactive, less active, or even contribute to undesirable side effects.

This shift spurred the development of methods for asymmetric synthesis, allowing for the selective preparation of specific stereoisomers. semanticscholar.org Techniques such as the use of chiral auxiliaries, chiral catalysts, and enantioselective hydrogenation have been applied to produce enantioenriched hydantoins. semanticscholar.orgsigmaaldrich.com For instance, the enantioselective synthesis of 5,5-disubstituted hydantoins has been achieved through organocatalytic Michael reactions, yielding products with high enantioselectivity. nih.gov The development of chiral acid-catalyzed condensation reactions has also provided a direct route to enantiomerically enriched hydantoins. semanticscholar.org This evolution from racemic compounds to stereochemically pure agents marks a significant advancement in the field, enabling more precise investigations into the pharmacological and biological roles of chiral hydantoins like (5R)-5-methyl-5-phenylimidazolidine-2,4-dione.

Overview of Key Academic Research Directions for 5r 5 Methyl 5 Phenylimidazolidine 2,4 Dione

Absolute Configuration Determination Methodologies

The definitive assignment of the absolute configuration of a chiral molecule is fundamental to understanding its properties. For crystalline compounds like hydantoin derivatives, single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional arrangement of atoms in space.

In this technique, a pure enantiomer of the compound is crystallized, and the resulting crystal is exposed to an X-ray beam. The diffraction pattern is analyzed to build a model of the electron density, which reveals the precise location of each atom. For chiral molecules, the absolute configuration can be determined through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. While a crystal structure for the specific (5R) enantiomer is not detailed in the provided literature, analysis of closely related structures demonstrates the utility of this method. For instance, the crystal structure of 5-(4-Fluoro-phen-yl)-5-methyl-imidazolidine-2,4-dione was resolved, providing precise bond lengths and angles that define its molecular geometry. nih.gov Similarly, derivatives such as 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione have been characterized crystallographically, confirming their molecular structure in the solid state. nih.gov These studies underscore the central role of X-ray crystallography in the structural elucidation of this class of compounds.

Table 1: Representative Crystallographic Data for Related Hydantoin Structures

| Compound | Crystal System | Space Group | Key Dihedral Angle (°C) |

| 5-(4-Fluoro-phen-yl)-5-methyl-imidazolidine-2,4-dione | Orthorhombic | P2₁2₁2₁ | Dihedral angle between hydantoin and benzene (B151609) ring: 65.55 (5) nih.gov |

| 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione | Triclinic | P-1 | Benzene ring mean planes inclined by 6.07 (8) and 8.67 (8) in two independent molecules nih.gov |

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | Monoclinic | P2₁/n | Phenyl rings inclined to the imidazolidine (B613845) ring by 60.03 (5) and 63.04 (5) researchgate.net |

Enantiomeric Purity Assessment Techniques in Research

Ensuring the enantiomeric purity of a chiral compound is crucial in research and pharmaceutical applications. The enantiomeric excess (ee) of 5-methyl-5-phenylimidazolidine-2,4-dione can be determined using several analytical techniques, with High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) being a common and effective method.

A more advanced method detailed in the literature involves the use of ¹H NMR spectroscopy in conjunction with a chiral solvating agent (CSA). nih.gov Research has demonstrated that tetraaza macrocyclic chiral solvating agents (TAMCSAs) can be used for the enantiomeric discrimination of hydantoin derivatives. nih.gov In this approach, the chiral solvating agent forms non-covalent diastereomeric complexes with each enantiomer of the hydantoin. These complexes have different magnetic environments, leading to a separation of signals in the ¹H NMR spectrum. For example, the NH proton of the hydantoin ring may appear as two distinct peaks, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The enantiomeric excess can then be accurately calculated by integrating the areas of these separated peaks. nih.gov This NMR-based method is valuable for its directness and the detailed structural information it can provide about the chiral recognition process. nih.gov

Chiral Recognition Phenomena and Interactions

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is the basis for enantioselective synthesis, separation, and biological activity.

The use of TAMCSAs for the enantiomeric discrimination of hydantoins via ¹H NMR spectroscopy provides a clear example of chiral recognition at the molecular level. nih.gov The differentiation between the enantiomers arises from the distinct intermolecular interactions within the transient diastereomeric complexes formed between the hydantoin (guest) and the TAMCSA (host). These interactions are typically non-covalent and can include:

Hydrogen Bonding: The NH and C=O groups of the hydantoin ring are capable of acting as hydrogen bond donors and acceptors, respectively, forming specific hydrogen bonds with complementary sites on the chiral solvating agent.

π-π Stacking: The phenyl group of the hydantoin can engage in π-π stacking interactions with aromatic moieties on the host molecule.

Steric Repulsion: The different spatial arrangements of the methyl and phenyl groups at the C5 stereocenter of the (5R) and (5S) enantiomers lead to different steric fits within the chiral cavity of the host, resulting in varying stabilities of the diastereomeric complexes.

Theoretical calculations, such as those using density functional theory (DFT), can be employed to model these host-guest complexes and further elucidate the specific intermolecular forces responsible for the observed chiral discrimination. nih.gov

Conformational Analysis of the (5R) Stereoisomer

Insights into the conformation can be gleaned from crystallographic studies of analogous compounds. nih.govresearchgate.net These studies consistently show that the five-membered hydantoin ring itself is relatively planar. nih.gov A key conformational feature is the orientation of the phenyl group at C5 relative to the hydantoin ring. In the solid state, the phenyl group is typically twisted out of the plane of the hydantoin ring to minimize steric hindrance. For example, in 5-(4-fluoro-phenyl)-5-methyl-imidazolidine-2,4-dione, the dihedral angle between the hydantoin unit and the benzene ring is 65.55°. nih.gov This significant twist is a common feature in related 5,5-disubstituted hydantoins. researchgate.net

In solution, the molecule is likely to exist as a dynamic equilibrium of conformers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study conformations in solution by measuring through-space interactions between protons. mdpi.com Computational chemistry provides another powerful tool for conformational analysis, allowing for the calculation of the relative energies of different conformers and the barriers to rotation, thereby predicting the most stable conformations.

Studies on Racemization Mechanisms and Stereolability

Stereolability refers to the stability of a stereocenter against inversion, which would lead to racemization (the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers). The stereocenter at the C5 position of hydantoins can be susceptible to racemization, particularly under basic conditions.

While specific experimental studies on the racemization of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione are not prominent in the surveyed literature, the general mechanism is well-understood for this class of compounds. The process is typically initiated by the deprotonation of one of the nitrogen atoms (N1 or N3) in the hydantoin ring by a base. This generates an enolate intermediate where the C5 carbon is no longer tetrahedral but becomes planar (sp² hybridized). Subsequent reprotonation of this achiral enolate can occur from either face with equal probability, leading to the formation of both the (R) and (S) enantiomers and resulting in racemization. The stability of the C5 stereocenter is therefore highly dependent on factors such as pH, temperature, and solvent. Investigating the stereolability is crucial for applications where maintaining enantiomeric purity over time is essential.

Chemical Reactivity, Derivatization, and Analog Design Strategies for 5r 5 Methyl 5 Phenylimidazolidine 2,4 Dione

Functionalization of the Imidazolidine (B613845) Ring System

The imidazolidine-2,4-dione ring possesses two nitrogen atoms and two carbonyl groups, all of which can be targeted for chemical modification.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydantoin (B18101) ring can undergo N-alkylation and N-acylation to produce a variety of derivatives. The imide nitrogen (N3) is particularly susceptible to nucleophilic substitution, allowing for the introduction of various alkyl and acyl groups. semanticscholar.org For instance, selective N-alkylation at the N3 position of a similar thiazolidine-2,4-dione ring has been achieved under basic conditions using an aprotic solvent like dimethylformamide (DMF). core.ac.uk This selectivity is crucial for designing compounds with specific biological targets. The reaction of 5,5-diphenylimidazolidine-2,4-dione with acetyl chloride demonstrates a typical acylation process. semanticscholar.org Such modifications can significantly alter the compound's polarity, solubility, and ability to interact with biological targets.

Reactions at the Carbonyl Centers

The two carbonyl groups within the imidazolidine-2,4-dione ring exhibit typical ketone and amide reactivity. While less common than N-alkylation, these centers can be targeted for reactions such as reduction or addition of organometallic reagents. However, the stability of the hydantoin ring often makes these reactions challenging without ring-opening.

Modifications at the C-5 Chiral Center and Phenyl Moiety

The C-5 position, being a quaternary and chiral center, is a key determinant of the molecule's three-dimensional structure and biological activity.

The stereochemistry at the C-5 position is critical for drug-receptor interactions. While direct modification of the existing methyl or phenyl group at the C-5 center is synthetically challenging without cleaving the ring, the synthesis of analogs with different substituents at this position is a common strategy. For example, replacing the phenyl group with a p-fluorophenyl group has been accomplished to explore the effects of halogen substitution. nih.gov

Synthesis of Novel Structural Analogues and Derivatives of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione

The synthesis of novel analogs often involves building the hydantoin ring from different starting materials. The Bucherer-Bergs reaction is a classic method for synthesizing hydantoins from ketones or aldehydes, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov This approach allows for the introduction of diverse substituents at the 5-position. For example, 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (B1346339) has been synthesized from 4-fluoroacetophenone. nih.gov

Multicomponent reactions offer an efficient way to generate libraries of hydantoin derivatives. A three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate has been used to synthesize a hydantoin derivative with a tetrasubstituted stereocenter. mdpi.com This strategy allows for significant structural diversity in a single synthetic step.

The table below showcases a selection of synthesized analogs and derivatives, highlighting the modifications made to the parent structure.

| Compound Name | Modification from Parent Structure | Synthetic Approach |

| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | Phenyl group replaced by a 4-fluorophenyl group. | Bucherer-Bergs reaction from 4-fluoroacetophenone. nih.gov |

| 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione | Addition of a 4-methoxyphenylsulfonyl group at the N1 position. | Reaction of 5-methyl-5-phenylimidazolidine-2,4-dione with 4-methoxybenzene sulfonyl chloride. nih.gov |

| 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | Multiple substitutions on the imidazolidine ring and at the C-5 position. | Three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. mdpi.com |

| 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | Methyl group at C-5 replaced with a phenyl group, and a methyl group added at N3. | Not specified. researchgate.net |

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | Methyl group at C-5 replaced with a phenyl group, and an ethyl group added at N3. | Not specified. researchgate.net |

Structure-Activity Relationship (SAR) Studies at a Molecular Design Level (Excluding Clinical Outcomes)

SAR studies are crucial for understanding how chemical structure relates to biological activity and for guiding the design of more potent and selective compounds. For hydantoin derivatives, SAR studies have revealed key insights.

Substitutions at the 5-position of the hydantoin ring are known to significantly influence biological activity. The size, shape, and electronic nature of these substituents can dictate the compound's interaction with its biological target. For example, the presence of a phenyl group at C-5 is a common feature in many biologically active hydantoins.

Modifications to the imidazolidine ring, particularly at the N1 and N3 positions, also play a vital role in determining the pharmacological profile. N-alkylation can impact the compound's lipophilicity and its ability to form hydrogen bonds, which are critical for receptor binding. The introduction of a sulfonyl group, as seen in 1-(4-chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, has been explored in the context of creating derivatives with specific biological activities. nih.gov

The design of novel analogs often focuses on mimicking the spatial arrangement and electronic properties of known active compounds while introducing modifications to improve properties such as potency, selectivity, and metabolic stability. For instance, the synthesis of simplified analogs of the natural insecticide rotenone, which also contains a heterocyclic ring system, was undertaken to explore structure-activity relationships. researchgate.net

The table below summarizes key structural features and their general impact on molecular properties relevant to biological activity.

| Structural Modification | General Impact on Molecular Properties |

| Substitution at C-5 | Influences stereochemistry, steric bulk, and lipophilicity, directly affecting binding to target sites. |

| N-Alkylation/N-Acylation at N1 and N3 | Alters polarity, solubility, and hydrogen bonding capacity. Can be used to introduce specific functional groups. |

| Substitution on the Phenyl Ring | Modifies electronic properties and can introduce additional points of interaction with biological targets. |

Mechanistic Biochemical and Biological Investigations of 5r 5 Methyl 5 Phenylimidazolidine 2,4 Dione

Exploration of Molecular Targets and Binding Site Interactions (In Vitro)

The in vitro exploration of molecular targets for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione has centered on its potential interactions with key players in neurotransmission. Hydantoin (B18101) derivatives, in general, are known for their effects on the central nervous system, and research suggests that substitutions at the 5-position of the hydantoin ring can confer selectivity for specific receptors and enzymes.

For the (5R)-enantiomer of 5-methyl-5-phenylhydantoin (B155086), γ-aminobutyric acid (GABA) receptors have been identified as a primary biological target. GABA receptors are critical inhibitory neurotransmitter receptors in the brain, and modulation of their activity can have significant neuroprotective and anticonvulsant effects. The interaction with these receptors is thought to be a key component of the compound's biological activity profile.

Beyond GABA receptors, monosubstituted hydantoins are also noted for their potential to interact with voltage-gated ion channels. These channels are fundamental for the generation and propagation of action potentials, and their modulation is a common mechanism for anticonvulsant drugs. While the broader class of compounds has been associated with these targets, specific binding site interaction studies for this compound are not extensively detailed in publicly available literature.

Table 1: Comparative Analysis of Select Hydantoin Derivatives

| Compound | 5-Substituents | Biological Target | Key Application |

| Phenytoin | 5,5-Diphenyl | Voltage-gated Na⁺ channels | Anticonvulsant |

| Nitrofurantoin | 5-Nitrofuran | Bacterial enzymes | Antibacterial |

| (5R)-5-Methyl-5-phenyl | Methyl, Phenyl | GABA receptors | Neuroprotective |

Additionally, this compound is a reactant for the synthesis of beta-amino alcohols that act as inhibitors of an anti-tubercular target, N-acetyltransferase. This indicates that derivatives of this compound may be effective enzyme inhibitors, though direct mechanistic and kinetic studies on the parent compound are not detailed.

As mentioned, GABA receptors are a key biological target for this compound. Modifications at the 5-position of the hydantoin ring are known to influence binding affinities for these receptors. However, specific in vitro receptor binding assays detailing the affinity (e.g., Kd or Ki values) of the (5R)-enantiomer for various GABA receptor subtypes are not extensively documented in the available scientific literature. Such studies would be crucial to fully characterize its receptor interaction profile.

Cellular Pathway Modulation Studies (In Vitro Cell-Based Assays, Mechanistic Focus)

Detailed in vitro cell-based assays with a mechanistic focus on how this compound modulates specific cellular pathways are not widely reported. Given its interaction with GABA receptors, it is plausible that the compound could modulate downstream signaling pathways associated with these receptors, such as those involving chloride ion influx and neuronal hyperpolarization. However, without specific experimental data from cell-based assays, this remains a hypothesis based on its identified molecular target.

Investigation of Stereoselective Biological Activity at a Molecular Level

The stereochemistry of hydantoin derivatives plays a critical role in their biological activity. The (5R) configuration of 5-methyl-5-phenylimidazolidine-2,4-dione is significant for its interaction with chiral biological targets like receptors and enzymes. The importance of stereoisomerism in the biological activity of related hydantoins has been demonstrated. For instance, a pharmacological comparison of the optical isomers of the related compound 5-ethyl-5-phenyl hydantoin (Nirvanol) has been conducted, highlighting differences in their effects. nih.gov

While the principle of stereoselectivity is well-established, direct comparative studies at the molecular level detailing the differences in binding affinity or enzyme inhibition between the (5R) and (5S) enantiomers of 5-methyl-5-phenylhydantoin are not available in the reviewed literature. Such studies are essential for a complete understanding of its structure-activity relationship.

Biophysical Characterization of Ligand-Target Interactions

Specific biophysical studies, such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy, to characterize the thermodynamics and kinetics of the interaction between this compound and its biological targets have not been found in the public domain. NMR studies have been noted to reveal that the (5R) isomer adopts a distinct conformation, which is crucial for its specific interactions with biological targets. However, detailed biophysical data characterizing these ligand-target interactions are not available.

Computational and Theoretical Chemistry Studies on 5r 5 Methyl 5 Phenylimidazolidine 2,4 Dione

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. For hydantoin (B18101) derivatives, DFT studies are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties like molecular orbital energies.

Research on analogous compounds, such as 5,5-diphenylimidazolidine-2,4-dione, utilizes DFT with basis sets like B3LYP/6-311++G(d,p) to analyze structural and electronic characteristics. researchgate.net Such studies for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione would focus on elucidating the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

Table 1: Representative Electronic Properties Calculated via DFT for a Hydantoin Scaffold (Note: This data is illustrative and based on typical findings for related hydantoin structures, not specific experimental results for this compound.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Molecular Docking and Dynamics Simulations with Biological Targets (Focus on Interaction Modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations would be used to explore its binding affinity and interaction modes with various biological targets, such as enzymes or receptors.

Studies on various hydantoin derivatives have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.nettandfonline.comnih.gov For this specific compound, the phenyl ring would likely engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket, while the carbonyl and N-H groups of the hydantoin ring are prime candidates for forming hydrogen bonds.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the docked complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the stability of the key binding interactions identified in the docking pose. These simulations are crucial for validating the docking results and understanding the thermodynamic forces driving the binding event.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Details |

| Binding Affinity | -8.2 kcal/mol | Strong predicted binding energy |

| Hydrogen Bonds | 2 | N-H group with ASP 145; C=O group with LYS 78 |

| Hydrophobic Interactions | 4 | Phenyl ring with PHE 120, LEU 65; Methyl group with VAL 70 |

| Interacting Residues | ASP 145, LYS 78, PHE 120, LEU 65, VAL 70 | Key amino acids in the active site |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity. For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their therapeutic potency. tandfonline.comnih.gov

The process involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for each derivative and then using statistical techniques like Multiple Linear Regression (MLR) to build a mathematical model. This model can then be used to predict the activity of newly designed, unsynthesized compounds.

A robust QSAR model would guide the rational design of new derivatives with enhanced activity. For instance, if the model indicates that increased lipophilicity and a specific charge distribution on the phenyl ring are correlated with higher potency, new derivatives can be designed with substituents that modulate these properties. This approach saves significant time and resources in the drug discovery process. researchgate.net

Conformational Energy Landscapes and Stereoisomer Stability Predictions

The three-dimensional shape, or conformation, of a molecule is critical to its biological function. Computational methods can be used to explore the conformational energy landscape of this compound, identifying low-energy, stable conformations. nih.gov This is particularly important for chiral molecules, where different stereoisomers can have vastly different biological activities.

Techniques such as combined Monte Carlo-Molecular Mechanics (MM) approaches can systematically search the conformational space. acs.org For a molecule like this, the key degrees of freedom would be the rotation of the phenyl group relative to the hydantoin ring. The asymmetry of the chiral center at position 5 is a significant factor influencing the conformational preferences. uc.pt

Furthermore, these calculations can predict the relative stability of the (5R) and (5S) enantiomers and their diastereomers if other chiral centers were introduced. By comparing the calculated energies of the most stable conformers of each stereoisomer, it is possible to predict which would be thermodynamically favored. These theoretical predictions can be correlated with experimental data from techniques like NMR spectroscopy to validate the computational models. nih.gov

Advanced Analytical Characterization Techniques for Research on 5r 5 Methyl 5 Phenylimidazolidine 2,4 Dione and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For chiral compounds like (5R)-5-methyl-5-phenylimidazolidine-2,4-dione and its derivatives, advanced NMR methods are indispensable for determining stereochemistry and elucidating conformational preferences in solution.

A significant challenge in NMR is the differentiation of enantiomers, which are spectroscopically identical in an achiral solvent. To overcome this, chiral solvating agents (CSAs) are employed. Research has demonstrated the successful use of tetraaza macrocyclic chiral solvating agents (TAMCSAs) for the enantiomeric discrimination of hydantoin (B18101) derivatives using ¹H NMR spectroscopy. nih.govnih.govfigshare.comfigshare.com In the presence of a TAMCSA, the enantiomers of a hydantoin derivative form diastereomeric complexes, leading to observable differences in their NMR spectra. nih.govfigshare.com This results in separate, or "split," peaks for corresponding protons in the two enantiomers, with chemical shift differences (Δδ) of up to 1.309 ppm being reported for the NH proton of some hydantoin derivatives. nih.govnih.gov The integration of these distinct signals allows for the accurate calculation of enantiomeric excess (ee) in samples. nih.govnih.govfigshare.com

Conformational analysis of hydantoin-based structures can be investigated through techniques that probe through-space interactions, such as Nuclear Overhauser Effect (NOE) spectroscopy. Furthermore, the study of hydrogen-deuterium (H/D) exchange rates provides insight into the solvent accessibility of N-H protons and their involvement in intramolecular hydrogen bonding, which dictates the molecule's conformation. nih.gov For instance, in hydantoin-based peptidomimetics, the rates of H/D exchange for specific amide protons in deuterated methanol (B129727) (CD₃OD) were found to be very slow, indicating their participation in stable hydrogen-bonded structures like β-turns. nih.gov Analysis of isotope-labeled hydantoins by NMR is also a powerful tool for confirming labeling integrity and studying molecular conformation. openmedscience.com

| Technique | Application | Key Findings/Observations | Reference |

|---|---|---|---|

| ¹H NMR with Chiral Solvating Agents (CSAs) | Enantiomeric discrimination and purity (ee) determination | Induces chemical shift non-equivalence (Δδ) for protons of enantiomers, allowing for separate signal integration. | nih.govnih.gov |

| H/D Exchange Studies | Conformational analysis (intramolecular H-bonding) | Slow exchange rates for specific N-H protons indicate their involvement in stable, folded conformations. | nih.gov |

| Isotope Labeling with NMR Analysis | Confirmation of structure and molecular conformation | Used to confirm purity, labeling integrity, and specific activity of synthesized hydantoins. | openmedscience.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules and providing a precise three-dimensional map of atomic positions in the solid state. researchgate.net This technique relies on the diffraction of X-rays by a single crystal of the compound, which generates a unique pattern that can be mathematically reconstructed into a model of the molecular and crystal structure.

For derivatives of this compound, X-ray analysis provides unequivocal proof of structure and stereochemistry. For example, the related compound 1-(4-methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione was crystallized and analyzed. nih.gov The analysis revealed that it crystallizes in the chiral monoclinic space group P2₁, with two enantiomeric molecules present in the asymmetric unit. nih.gov This direct visualization confirms the connectivity of the atoms and their spatial arrangement, including the absolute configuration at the C5 stereocenter.

The data obtained from X-ray diffraction also offer deep insights into the solid-state packing and intermolecular interactions that stabilize the crystal lattice. In the crystal structures of various 5-methyl-5-phenylhydantoin (B155086) derivatives, intermolecular hydrogen bonds of the N-H···O=C type are consistently observed. nih.govmdpi.com These interactions often link molecules into dimers or more complex three-dimensional networks, significantly influencing the physical properties of the solid material. nih.govmdpi.comscielo.org.za The analysis of a 5-methyl-5-benzyl hydantoin structure, for instance, identified four strong intermolecular N-H···O=C hydrogen bonds that stabilize the crystal structure. mdpi.com

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 1-(4-methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione | Monoclinic | P2₁ (chiral) | Two enantiomeric molecules in the asymmetric unit; N—H⋯O hydrogen bonds form centrosymmetric dimers. | nih.gov |

| 5-Methyl-5-benzyl hydantoin | Not specified | Not specified | Stabilized by four strong N-H···O=C intermolecular hydrogen bonds. | mdpi.com |

| 1-Methyl-5-phenylhydantoin | Orthorhombic | Pbca | Planar benzene (B151609) and imidazole (B134444) rings with a dihedral angle of 96.32°. | researchgate.net |

| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (B1346339) | Monoclinic | P2₁/c | Dihedral angle of 65.55° between the hydantoin and benzene rings. | nih.gov |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Solution Conformation and Chirality Studies

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods for investigating the stereochemical features of chiral molecules like this compound in solution. nih.gov

Vibrational Circular Dichroism (VCD) extends this principle to the infrared region, measuring the differential absorption of polarized IR radiation by vibrational modes of the molecule. nih.gov VCD is exceptionally powerful for determining the absolute configuration of a chiral molecule in solution. The process involves measuring the experimental VCD spectrum and comparing it to spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov Since the VCD spectrum is highly dependent on the molecule's three-dimensional structure, this analysis simultaneously provides detailed information about its preferred conformation in solution. nih.gov

For complex hydantoin-based systems, such as peptidomimetics, CD spectroscopy has been used to study the adoption of defined secondary structures. nih.govacs.org The observed CD spectra can indicate the presence of conformations like β-turns, which are stabilized by specific intramolecular hydrogen-bonding patterns. nih.govacs.org

| Technique | Principle | Primary Application for Hydantoins | Reference |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized UV-Vis light. | Studying preferred solution conformations and secondary structures (e.g., β-turns) in derivatives. | nih.govacs.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left- and right-circularly polarized IR light. | Unambiguous determination of absolute configuration and detailed conformational analysis in solution. | nih.gov |

Mass Spectrometry in Mechanistic Elucidation and Derivative Identification (Non-Clinical Context)

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. In the context of chemical research on this compound, it is used for molecular weight confirmation, elemental composition analysis, and structural elucidation of derivatives.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. mdpi.com For newly synthesized derivatives of 5-methyl-5-phenylhydantoin, obtaining an HRMS value that matches the calculated theoretical mass to within a few parts per million provides strong evidence for the proposed structure and confirms its successful synthesis. mdpi.com

Tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule by inducing fragmentation. The parent ion of 5-methyl-5-phenylhydantoin ([M+H]⁺ at m/z 191.0815) can be isolated and fragmented to produce a characteristic pattern of product ions. nih.gov Analysis of these fragments helps to confirm the presence of the core hydantoin ring and the specific substituents (methyl and phenyl groups). For instance, common fragments observed in the MS/MS spectrum include ions at m/z 163, 148, and 120, which correspond to specific losses from the parent ion, providing a structural fingerprint of the molecule. nih.gov This technique is invaluable for identifying reaction products, byproducts, and for helping to elucidate reaction pathways in a non-clinical research setting.

| Technique | Precursor Ion (m/z) | Precursor Adduct | Characteristic Fragment Ions (m/z) | Application | Reference |

|---|---|---|---|---|---|

| MS/MS | 191.0815 | [M+H]⁺ | 163, 148, 120 | Structural confirmation and identification. | nih.gov |

| LC-MS | 189.0669 | [M-H]⁻ | 174.044, 41.9989 | Identification in complex mixtures. | nih.gov |

Role of 5r 5 Methyl 5 Phenylimidazolidine 2,4 Dione As a Chiral Building Block in Asymmetric Synthesis

Utilization in the Construction of Complex Natural Products

While specific examples detailing the direct use of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione in the total synthesis of complex natural products are not extensively documented in readily available literature, the broader class of chiral hydantoins serves as a crucial precedent for its potential applications. Chiral hydantoins can act as chiral auxiliaries, guiding the stereochemical outcome of reactions on an attached prochiral substrate. The inherent chirality of the (5R)-5-methyl-5-phenyl moiety can effectively shield one face of a reacting molecule, leading to the preferential formation of one diastereomer.

The general strategy involves the temporary incorporation of the hydantoin (B18101) moiety into a synthetic intermediate. Subsequent stereoselective transformations, such as alkylations, aldol (B89426) reactions, or Michael additions, are controlled by the steric influence of the chiral hydantoin. After the desired stereocenter is established, the hydantoin auxiliary can be cleaved under specific conditions to reveal the chiral product and can often be recovered for reuse, adding to the efficiency of the synthetic route. The application of this principle with this compound would offer a reliable method for introducing a quaternary stereocenter, a common and often challenging feature in many natural products.

Table 1: Potential Stereoselective Reactions Guided by Chiral Hydantoins

| Reaction Type | Substrate | Reagent | Expected Outcome |

| Asymmetric Alkylation | N-acylated hydantoin | Alkyl halide, Base | Diastereoselective formation of a new C-C bond |

| Diastereoselective Aldol Reaction | N-propionyl hydantoin | Aldehyde, Lewis acid | Formation of a chiral β-hydroxy carbonyl compound |

| Conjugate Addition | N-enoyl hydantoin | Nucleophile | Stereocontrolled formation of a new C-C or C-X bond |

Application in the Synthesis of Other Chiral Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical intermediates is a critical aspect of drug development. This compound can serve as a valuable chiral precursor for the synthesis of various active pharmaceutical ingredients (APIs). A key application lies in its use for the preparation of non-proteinogenic α-amino acids.

For instance, the hydantoin ring can be hydrolyzed under acidic or basic conditions to yield α-amino acids. Starting with the enantiomerically pure this compound, this hydrolysis would lead to the formation of (R)-α-methylphenylglycine, a valuable chiral non-proteinogenic amino acid. This amino acid and its derivatives are important components in a variety of pharmaceuticals, including peptidomimetics and enzyme inhibitors.

The following table outlines the general transformation of the chiral hydantoin to a chiral amino acid, a key intermediate for many pharmaceuticals.

Table 2: Synthesis of (R)-α-Methylphenylglycine from this compound

| Step | Reagents and Conditions | Product |

| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., Ba(OH)₂) followed by acidification | (R)-α-Methylphenylglycine |

This approach provides a direct and stereospecific route to a valuable chiral intermediate, highlighting the utility of this compound in pharmaceutical synthesis.

Derivatization to Access Diverse Chiral Scaffolds

The imidazolidine-2,4-dione core of this compound offers multiple sites for derivatization, allowing for the creation of a wide array of diverse chiral scaffolds. The nitrogen atoms at positions 1 and 3 can be functionalized through alkylation, acylation, or reaction with various electrophiles. These modifications can be used to tune the steric and electronic properties of the molecule, making it suitable for various applications, such as in the development of chiral ligands for asymmetric catalysis.

For example, appending coordinating groups, such as phosphines or amines, to the hydantoin scaffold through its nitrogen atoms could generate novel chiral ligands. These ligands, when complexed with transition metals, could catalyze a range of asymmetric reactions, including hydrogenations, C-C bond formations, and hydrosilylations, with high enantioselectivity. The rigid backbone of the hydantoin ring and the well-defined stereocenter would provide a stable and predictable chiral environment around the metal center.

Table 3: Potential Derivatizations of this compound for Chiral Ligand Synthesis

| Position of Derivatization | Reagent | Potential Chiral Scaffold |

| N1 and/or N3 | 2-(Diphenylphosphino)ethyl bromide | Chiral phosphine-hydantoin ligand |

| N1 and/or N3 | 2-(Dimethylamino)ethyl chloride | Chiral amino-hydantoin ligand |

| N1 and/or N3 | (S)-Glycidyl tosylate | Chiral diol-hydantoin scaffold |

The ability to readily modify the this compound structure opens up avenues for the rational design and synthesis of new classes of chiral auxiliaries, ligands, and catalysts, further expanding its utility in asymmetric synthesis.

Future Research Trajectories and Emerging Paradigms in the Study of 5r 5 Methyl 5 Phenylimidazolidine 2,4 Dione

Exploration of Novel Biocatalytic Pathways for Synthesis

The enantioselective synthesis of chiral hydantoins is a critical area of research. Biocatalytic methods, prized for their high specificity and environmentally benign conditions, offer promising avenues. A key area of future exploration is the discovery and engineering of novel enzymes for the direct asymmetric synthesis of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione.

Current biocatalytic approaches often rely on the "hydantoinase process," a multi-enzyme cascade used for producing optically pure D- or L-amino acids from racemic 5-monosubstituted hydantoins. acs.orgmdpi.com This process typically involves three key enzymes:

Hydantoin (B18101) Racemase: This enzyme interconverts the D- and L-enantiomers of the hydantoin substrate, allowing for a theoretical 100% yield in a dynamic kinetic resolution process. acs.orgresearchgate.net

Stereoselective Hydantoinase: This enzyme hydrolyzes one of the hydantoin enantiomers (either D- or L-selective) to the corresponding N-carbamoyl-amino acid. mdpi.com

N-Carbamoylase: This enzyme hydrolyzes the N-carbamoyl-amino acid to the final, optically pure amino acid. mdpi.com

Future research will likely focus on moving beyond this resolution-based model. The discovery of novel hydantoinases or the engineering of existing ones could enable the direct, enantioselective cyclization of prochiral precursors to yield this compound exclusively. This could involve screening microbial sources from diverse environments for new enzymatic activities or using directed evolution to tailor the substrate specificity and enantioselectivity of known enzymes.

| Enzyme Class | Function in Known Pathways | Future Research Trajectory for this compound |

|---|---|---|

| Hydantoin Racemase | Catalyzes the racemization of 5-substituted hydantoins for dynamic kinetic resolution. researchgate.netnih.gov | Discovery of racemases highly active on 5,5-disubstituted hydantoins; engineering for improved stability and activity under process conditions. |

| Hydantoinase | Stereoselective hydrolysis of a hydantoin enantiomer to an N-carbamoyl-amino acid. mdpi.com | Exploration of novel hydantoinases for direct asymmetric synthesis; protein engineering to invert or enhance enantioselectivity for related precursors. acs.org |

| Carbamoylase | Hydrolysis of N-carbamoyl-amino acids to amino acids. mdpi.com | While less central to the synthesis of the hydantoin ring itself, research could focus on its reverse reaction or modification for novel cyclization chemistries. |

Advancements in Computational Prediction of Ligand-Target Interactions

Computational chemistry provides powerful tools for predicting and analyzing the interactions between small molecules like this compound and their biological targets. Future advancements in this field are expected to yield increasingly accurate and predictive models, guiding experimental research.

Molecular Docking studies are fundamental for predicting the binding orientation and affinity of a ligand within a protein's active site. researchgate.net For hydantoin derivatives, docking can reveal key interactions, such as hydrogen bonds formed by the N-H groups and carbonyl oxygens of the hydantoin ring. medcraveonline.com Future work will involve using more sophisticated scoring functions and algorithms that better account for protein flexibility and water-mediated interactions.

Quantum Mechanics (QM) methods offer a higher level of theory, enabling the detailed analysis of electronic structures, reaction mechanisms, and intermolecular forces that are not captured by classical force fields. mdpi.comnih.gov Techniques like Density Functional Theory (DFT) can be used to calculate properties such as the molecular electrostatic potential (MEP) to identify reactive regions of the molecule, and analyze frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity. tandfonline.com

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-target complex over time. tandfonline.com By simulating the movements of atoms, MD can assess the stability of binding poses predicted by docking and explore conformational changes in both the ligand and the protein upon binding.

| Method | Principle | Application to this compound Studies |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net | Identifying putative binding poses and estimating binding affinity to specific protein targets. medcraveonline.com |

| Quantum Mechanics (QM) / DFT | Solves the electronic structure of molecules to determine energetic and geometric properties. nih.govtandfonline.com | Accurate calculation of interaction energies, charge distribution, and reactivity; analysis of non-covalent interactions. tandfonline.com |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. tandfonline.com | Assessing the stability of the ligand-protein complex and characterizing conformational dynamics. |

| QM/MM | Combines the accuracy of QM for a small region (e.g., active site) with the efficiency of molecular mechanics (MM) for the larger system. mdpi.com | Studying reaction mechanisms or interactions where electronic effects are critical, within the context of the full protein environment. |

Development of Advanced Spectroscopic Probes for In Vitro Mechanistic Studies

To experimentally probe the interactions and mechanisms predicted by computational models, advanced spectroscopic techniques are indispensable. Future research will leverage these methods to gain a deeper, real-time understanding of the behavior of this compound in vitro.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. Two-dimensional (2D) NMR methods like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous structural characterization of hydantoin derivatives and their reaction products. nih.gov For a chiral molecule, a particularly powerful approach is the use of chiral solvating agents (CSAs) in ¹H NMR. nih.govfigshare.com This technique can induce chemical shift non-equivalence between enantiomers, allowing for precise determination of enantiomeric excess and for studying chiral recognition phenomena at the molecular level. nih.govacs.org

Vibrational Spectroscopy , such as Fourier-Transform Infrared (FT-IR) spectroscopy, can be used to probe the hydrogen bonding interactions involving the hydantoin's amide and carbonyl groups. tandfonline.com Changes in the vibrational frequencies of the N-H and C=O stretching modes upon binding to a target can provide direct evidence of these interactions.

Chiroptical Spectroscopy , including Circular Dichroism (CD), is essential for studying the conformation of the chiral molecule in solution and how its conformation might change upon interaction with a biological macromolecule.

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H and ¹³C NMR | Provides detailed information on molecular structure and connectivity. tandfonline.com | Fundamental structural confirmation and purity analysis. |

| 2D NMR (COSY, HMBC, NOESY) | Elucidates through-bond and through-space correlations between nuclei, confirming structure and conformation. nih.gov | Unambiguous assignment of atoms and determination of the 3D structure in solution. |

| Chiral NMR with CSAs | Allows for the discrimination and quantification of enantiomers. nih.govfigshare.com | Studying enantioselective interactions and kinetics in mechanistic assays. |

| FT-IR Spectroscopy | Identifies functional groups and probes intermolecular interactions like hydrogen bonding. tandfonline.com | Monitoring the involvement of the hydantoin N-H and C=O groups in binding events. |

Design of Next-Generation Chiral Hydantoin Derivatives with Enhanced Specificity

Building on the core structure of this compound, a significant future direction is the rational design and synthesis of new derivatives with enhanced specificity for their biological targets. This involves systematic modification of the hydantoin scaffold to modulate its physicochemical and steric properties.

The hydantoin ring offers several positions for modification:

N-1 and N-3 positions: Alkylation or arylation at these positions can alter solubility, lipophilicity, and hydrogen bonding capabilities, potentially introducing new interaction points with a target or blocking unwanted ones. mdpi.com

C-5 Phenyl Group: Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups) can modulate electronic properties and create additional steric or electronic complementarity with a binding pocket.

C-5 Methyl Group: Replacing the methyl group with other alkyl or functionalized chains can probe the steric tolerance of the binding site and introduce new functionalities.

The design of these next-generation compounds will be guided by structure-activity relationship (SAR) studies and computational modeling. researchgate.netnih.gov Synthetic strategies suitable for creating libraries of these compounds, such as solid-phase synthesis or multicomponent reactions, will be crucial for exploring a wide chemical space efficiently. acs.orgnih.gov

| Modification Site | Example Substituents | Potential Impact on Properties | Rationale |

|---|---|---|---|

| N-1 Position | Small alkyl groups, benzyl (B1604629) groups | Modulate lipophilicity and steric profile; remove one H-bond donor. | To probe the necessity of the N-1 proton for binding and to explore new hydrophobic interactions. |

| N-3 Position | Alkyl chains with functional groups (e.g., -OH, -COOH) | Introduce new hydrogen bonding or ionic interaction sites. mdpi.com | To enhance binding affinity and specificity by forming additional targeted interactions. |

| C-5 Phenyl Ring | -F, -Cl, -OCH₃, -NO₂ at ortho, meta, para positions | Alter electronic distribution (dipole moment) and steric bulk. | To optimize van der Waals and electrostatic complementarity with the target binding site. |

| C-5 Methyl Group | Ethyl, propyl, cyclopropyl | Probe the size and shape of the hydrophobic pocket at C-5. | To map the steric limits of the binding site for improved shape complementarity. |

Integration of High-Throughput Screening Methodologies for Mechanistic Elucidation (Excluding Drug Discovery for Clinical Use)

High-throughput screening (HTS) is a paradigm that can be repurposed from drug discovery to accelerate fundamental mechanistic research. nih.gov By integrating HTS with the design of novel derivatives and advanced analytical methods, researchers can rapidly investigate the molecular mechanisms of this compound and its analogs.

For mechanistic elucidation, HTS assays can be designed to monitor specific molecular events rather than a general biological outcome. For example, an HTS campaign could be developed to:

Screen for Novel Biocatalysts: Libraries of microorganisms or enzyme variants could be screened in microtiter plates for their ability to synthesize or modify the hydantoin scaffold, with product formation detected by a colorimetric or fluorescent readout.

Validate Computational Predictions: A library of designed hydantoin derivatives (from section 9.4) could be screened against a purified target protein to rapidly measure binding affinities (e.g., via fluorescence polarization or surface plasmon resonance). This would provide large datasets to validate and refine computational models.

Map Structure-Mechanism Relationships: HTS can be used to systematically test how modifications across a hydantoin library affect a specific mechanistic parameter, such as enzyme inhibition kinetics or the rate of a covalent reaction, providing a comprehensive understanding of the molecular determinants of function.

The development of synthetic protocols amenable to combinatorial chemistry and HTS is a key enabler for this approach, allowing for the rapid generation of diverse hydantoin libraries for screening. acs.orgnih.gov

| Research Question | HTS Assay Principle | Screening Library | Data Output for Mechanistic Insight |

|---|---|---|---|

| What are the key structural determinants for binding to Target X? | Fluorescence Polarization (FP) assay measuring displacement of a fluorescent probe from Target X. | Combinatorial library of N-1, N-3, and C-5 substituted hydantoin derivatives. | Quantitative binding affinity (Kd or IC₅₀) data for hundreds of analogs, enabling rapid SAR mapping. |

| Which enzymes in a metagenomic library can stereoselectively modify the hydantoin ring? | Coupled-enzyme colorimetric assay where modification of the hydantoin leads to a colored product. | Metagenomic expression library in an E. coli host. | Identification of "hits" (active enzyme clones) for subsequent gene sequencing and characterization. |

| How do substitutions affect the kinetics of target inhibition? | Automated, microplate-based enzyme kinetic assay using a fluorescent substrate. | Focused library of derivatives designed based on computational models. | Detailed kinetic parameters (Ki, kon, koff) for each compound, revealing insights into the mechanism of inhibition. |

Q & A

Q. What are the optimal synthetic routes for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione, and how can stereochemical purity be ensured?

The synthesis of imidazolidine-2,4-diones typically involves cyclization of substituted ureas or thioureas with ketones or aldehydes. For stereochemical control, chiral auxiliaries or enantioselective catalysis may be employed. For example, acylation of 5-methyl-5-phenylimidazolidine-2,4-dione derivatives using anhydrous pyridine and acyl chlorides under inert atmospheres has been reported to yield stereochemically defined products . To ensure enantiomeric purity, chiral HPLC or circular dichroism (CD) spectroscopy should be used post-synthesis. X-ray crystallography (as demonstrated in analogous fluorophenyl derivatives) is critical for confirming absolute configuration .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its stereoisomers or structural analogs?

- NMR : The methyl group at C5 in the R-configuration will exhibit distinct coupling patterns in H and C NMR due to restricted rotation. For instance, diastereotopic protons in the imidazolidine ring split into multiplets (~δ 3.5–4.5 ppm).

- IR : Stretching vibrations for C=O (1700–1750 cm) and N-H (3200–3400 cm) are characteristic.

- MS : High-resolution mass spectrometry (HRMS) can confirm the molecular formula (CHNO, exact mass 190.0742). Comparative studies with racemic mixtures or enantiopure standards are essential for unambiguous identification .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate and biodegradation of this compound?

Adopt a tiered approach:

- Laboratory Studies : Use OECD 301/302 guidelines to assess aerobic/anaerobic biodegradability in aqueous systems. Measure half-lives under varying pH, temperature, and microbial activity.

- Field Studies : Deploy soil/water microcosms spiked with C-labeled compound to track mineralization rates and metabolite formation via LC-MS/MS.

- Ecotoxicity : Evaluate impacts on model organisms (e.g., Daphnia magna, Aliivibrio fischeri) using standardized OECD 202/203 protocols. Long-term monitoring frameworks, such as split-plot designs with repeated measures, can model real-world degradation pathways .

Q. How can conflicting reactivity data (e.g., unexpected byproducts in acylations) be resolved when derivatizing this compound?

Contradictions in reaction outcomes often arise from competing pathways (e.g., ring-opening vs. substitution). To troubleshoot:

- Mechanistic Probes : Use deuterated solvents or radical traps to identify intermediates.

- Computational Modeling : Density functional theory (DFT) can predict energy barriers for alternative pathways.

- In Situ Monitoring : ReactIR or NMR spectroscopy can track reaction progress in real time. For example, acylation side reactions in pyridine-based systems may result from nucleophilic attack at alternate sites; switching to less nucleophilic solvents (e.g., dichloromethane) or lowering reaction temperatures can mitigate this .

Q. What strategies validate the biological activity of this compound derivatives in structure-activity relationship (SAR) studies?

- Targeted Assays : Screen derivatives against enzymes (e.g., cyclooxygenase, kinases) using fluorescence polarization or surface plasmon resonance (SPR).

- Crystallography : Co-crystallize active derivatives with target proteins to identify binding motifs (e.g., hydrogen bonding with the dione moiety).

- Statistical Modeling : Use multivariate analysis (PCA, QSAR) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. Prioritize compounds showing >50% inhibition in primary screens for secondary validation in cell-based models .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.